molecular formula C13H18N2O2S B2912366 N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline CAS No. 1424608-36-5

N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline

Cat. No.: B2912366
CAS No.: 1424608-36-5
M. Wt: 266.36
InChI Key: QIGDLXRYMRUDPE-UHFFFAOYSA-N
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Description

“N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline” is an organic compound that belongs to the class of anilines. Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals. This compound features a cyano group, an ethanesulfonyl group, and an ethyl group attached to the aniline ring, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline” typically involves multi-step organic reactions. One possible synthetic route could be:

    Nitration: Nitration of ethylbenzene to form 3-ethylnitrobenzene.

    Reduction: Reduction of 3-ethylnitrobenzene to 3-ethylaniline.

    N-Alkylation: Alkylation of 3-ethylaniline with 2-bromoethanesulfonyl chloride to introduce the ethanesulfonyl group.

    Cyanation: Introduction of the cyano group via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

“N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline” may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline” would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-cyano-N-[2-(methylsulfonyl)ethyl]-3-ethylaniline
  • N-cyano-N-[2-(ethanesulfonyl)ethyl]-4-ethylaniline

Uniqueness

“N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline” may exhibit unique properties due to the specific positioning of its functional groups, which can influence its reactivity, solubility, and biological activity compared to similar compounds.

Properties

IUPAC Name

(3-ethylphenyl)-(2-ethylsulfonylethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-3-12-6-5-7-13(10-12)15(11-14)8-9-18(16,17)4-2/h5-7,10H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGDLXRYMRUDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CCS(=O)(=O)CC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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